Cas no 5234-06-0 (2-[(naphthalen-2-yloxy)methyl]oxirane)

2-[(Naphthalen-2-yloxy)methyl]oxirane is a specialized epoxide compound featuring a naphthalene moiety linked via an ether bridge to an oxirane ring. This structure imparts reactivity typical of epoxides, making it a valuable intermediate in organic synthesis, particularly for ring-opening reactions to form polyfunctional derivatives. The naphthalene group enhances aromatic stability while contributing to potential π-π interactions in polymer or material science applications. Its bifunctional nature allows for selective modifications, enabling use in pharmaceuticals, agrochemicals, or advanced material design. The compound’s stability under controlled conditions ensures reliable handling in synthetic workflows. Suitable for cross-coupling or polymerization reactions, it offers versatility in constructing complex molecular architectures.
2-[(naphthalen-2-yloxy)methyl]oxirane structure
5234-06-0 structure
Product name:2-[(naphthalen-2-yloxy)methyl]oxirane
CAS No:5234-06-0
MF:C13H12O2
MW:200.233183860779
MDL:MFCD00450019
CID:370596
PubChem ID:92995

2-[(naphthalen-2-yloxy)methyl]oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[(2-naphthalenyloxy)methyl]-
    • ((2-Naphthyloxy)methyl)oxirane
    • 2-((2-naphthyloxy)methyl)-oxiran
    • 2-[(2-NAPHTHYLOXY)METHYL]OXIRANE
    • 2-[(naphthalen-2-yloxy)methyl]oxirane
    • 2-Glycidyloxynaphthalene
    • 2-Naphthyl glycidyl ether
    • AI3-13143
    • beta-Naphthyl glycidyl ether
    • CCRIS 2070
    • Ether, 2,3-epoxypropyl 2-naphthyl
    • Glycidyl beta-naphthyl ether
    • Naphthalene, 2-(2,3-expoxypropoxy)- (7CI,8CI)
    • Oxirane, ((2-naphthalenyloxy)methyl)- (9CI)
    • Oxirane, 2-((2-naphthyloxy)methyl)-
    • Propane, 1,2-epoxy-3-(2-naphthyloxy)- (6CI)
    • MDL: MFCD00450019

Computed Properties

  • Exact Mass: 200.08376

Experimental Properties

  • PSA: 21.76

2-[(naphthalen-2-yloxy)methyl]oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1574-0049-10μmol
2-[(naphthalen-2-yloxy)methyl]oxirane
5234-06-0 90%+
10μmol
$69.0 2023-11-21
Enamine
EN300-09937-5.0g
2-[(naphthalen-2-yloxy)methyl]oxirane
5234-06-0 95%
5g
$320.0 2023-04-29
TRC
N756923-1000mg
2-[(naphthalen-2-yloxy)methyl]oxirane
5234-06-0
1g
$1499.00 2023-05-17
abcr
AB314484-10 g
2-[(2-Naphthyloxy)methyl]oxirane; .
5234-06-0
10 g
€799.00 2023-07-19
abcr
AB314484-5g
2-[(2-Naphthyloxy)methyl]oxirane; .
5234-06-0
5g
€527.50 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1378562-50mg
2-[(naphthalen-2-yloxy)methyl]oxirane
5234-06-0 95%
50mg
¥1620.00 2024-05-10
A2B Chem LLC
AG53775-5g
2-[(2-Naphthyloxy)methyl]oxirane
5234-06-0 95%
5g
$372.00 2024-04-19
A2B Chem LLC
AG53775-50mg
2-[(2-Naphthyloxy)methyl]oxirane
5234-06-0 95%
50mg
$67.00 2024-04-19
Chemenu
CM700391-5g
2-(naphthalen-2-yloxymethyl)oxirane
5234-06-0 95%+
5g
$1920 2024-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1378562-100mg
2-[(naphthalen-2-yloxy)methyl]oxirane
5234-06-0 95%
100mg
¥2059.00 2024-05-10

2-[(naphthalen-2-yloxy)methyl]oxirane Related Literature

Additional information on 2-[(naphthalen-2-yloxy)methyl]oxirane

Introduction to 2-[(naphthalen-2-yloxy)methyl]oxirane (CAS No: 5234-06-0)

2-[(naphthalen-2-yloxy)methyl]oxirane, identified by its CAS number 5234-06-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a naphthalene moiety, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development. The compound's unique structure, combining an epoxide ring with a naphthalene-based aromatic system, makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 2-[(naphthalen-2-yloxy)methyl]oxirane consists of an oxirane ring (an epoxide) linked to a methylene group, which is further connected to a naphthalen-2-yloxy group. This arrangement provides a reactive site for various chemical transformations, including nucleophilic ring opening and functionalization of the aromatic ring. The presence of the naphthalene moiety enhances the compound's stability and reactivity, making it a promising candidate for further derivatization and application in medicinal chemistry.

In recent years, there has been growing interest in the development of novel oxirane derivatives for their potential applications in pharmaceuticals. Oxiranes, also known as epoxides, are known for their high reactivity and ability to undergo various chemical reactions, making them valuable tools in synthetic organic chemistry. The compound 2-[(naphthalen-2-yloxy)methyl]oxirane has been studied for its role in the synthesis of biologically active molecules. Its ability to undergo controlled reactions allows researchers to introduce specific functional groups at desired positions, facilitating the creation of complex drug candidates.

One of the key areas where 2-[(naphthalen-2-yloxy)methyl]oxirane has shown promise is in the development of novel therapeutic agents. The naphthalene ring provides a scaffold that can be modified to target specific biological pathways. For instance, researchers have explored its potential use in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The oxirane ring can be opened selectively with nucleophiles, allowing for the introduction of functional groups that enhance binding affinity to biological targets.

The compound's reactivity also makes it useful in polymer chemistry. Oxirane derivatives are known to participate in ring-opening polymerization reactions, forming polymers with tailored properties. 2-[(naphthalen-2-yloxy)methyl]oxirane can be used to create polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and advanced materials science. The versatility of this compound underscores its importance in both academic research and industrial applications.

Recent studies have also highlighted the role of 2-[(naphthalen-2-yloxy)methyl]oxirane in green chemistry initiatives. The development of sustainable synthetic routes for this compound has been a focus of research efforts. By optimizing reaction conditions and using environmentally friendly solvents, researchers aim to minimize waste and reduce energy consumption. These efforts align with global trends toward more sustainable chemical practices and underscore the compound's relevance beyond traditional pharmaceutical applications.

The future prospects for 2-[(naphthalen-2-yloxy)methyl]oxirane are promising, with ongoing research exploring new synthetic methodologies and potential applications. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to advancements in medicine and materials science. Its unique structural features make it a versatile building block for creating novel molecules with tailored properties. Continued investigation into its reactivity and applications will likely uncover even more innovative uses for this remarkable chemical entity.

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